molecular formula C24H15F2N3 B610341 4-(2-(1-Fluoronaphthalen-2-yl)-5-(4-fluorophenyl)-1H-imidazol-4-yl)pyridine CAS No. 1784751-20-7

4-(2-(1-Fluoronaphthalen-2-yl)-5-(4-fluorophenyl)-1H-imidazol-4-yl)pyridine

Cat. No. B610341
CAS RN: 1784751-20-7
M. Wt: 383.4
InChI Key: PUQAFIILJICJRR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2-(1-Fluoronaphthalen-2-yl)-5-(4-fluorophenyl)-1H-imidazol-4-yl)pyridine, also known as 4-Fluoronaphthyl-imidazole (4FN), is a synthetic compound with potential applications in biological research. Its unique chemical structure, which combines naphthalene and imidazole moieties, provides a wide range of biological activities, making it a promising tool for drug discovery and development. 4FN has been extensively studied for its biological properties, and has been found to be an effective inhibitor of various enzymes and proteins.

Scientific Research Applications

Role in Cancer Research

CK1-IN-1 plays a significant role in cancer research. It regulates the activity of key regulatory proteins and signaling pathways involved in proliferation, differentiation, apoptotic processes, chromosome segregation, and other microtubule-associated processes . Deregulation of CK1 expression and activity, as well as mutations in the coding region, contribute to the development of many human pathologies, including cancer .

Microtubule Dynamics

CK1-IN-1 is a druggable regulator of microtubule dynamics. It directly modulates microtubule dynamics by phosphorylating tubulin isoforms . Site-specific phosphorylation of microtubule-associated proteins can be related to the maintenance of genomic stability but also microtubule stabilization/destabilization .

Circadian Rhythms

CK1-IN-1 is involved in the regulation of circadian rhythms. The several isoforms of CK1 take part in key steps of processes including protein translation, cell-cell interactions, synaptic dopaminergic signaling, and circadian rhythms .

Metabolic Disorders

While CK1 mutations are rarely the primary drivers of disease, the kinases are often found to play an accessory role in metabolic disorders. In these settings, the dysregulation of CK1 coincides with increased disease severity .

Alzheimer’s Disease and Amyotrophic Lateral Sclerosis (ALS)

CK1 isoforms, especially CK1δ and CK1ε, have emerged as important therapeutic targets for severe disorders such as Alzheimer’s disease (AD) and amyotrophic lateral sclerosis (ALS) .

Familial Advanced Sleep Phase Syndrome

CK1-IN-1 has potential applications in the treatment of familial advanced sleep phase syndrome .

Lymphatic and Myeloid Malignancies

CK1 enzymes play a significant role in different lymphatic and myeloid malignancies. Preclinical and clinical studies evaluating different CK1 inhibitors are described .

Role in Translational Research

CK1-IN-1 powers translational research, the conversion of basic science discoveries into clinical applications with the ultimate goal of improving human health .

Mechanism of Action

Target of Action

CK1-IN-1, also known as “4-[2-(1-fluoronaphthalen-2-yl)-4-(4-fluorophenyl)-1H-imidazol-5-yl]pyridine”, “4-(2-(1-Fluoronaphthalen-2-yl)-5-(4-fluorophenyl)-1H-imidazol-4-yl)pyridine”, or “PUN51207”, primarily targets the Casein Kinase 1 (CK1) family of serine/threonine protein kinases . The CK1 family plays a crucial role in various cellular processes, including cell proliferation, survival, and metabolism . The CK1 family comprises six isoforms in humans: CK1α, γ1, γ2, γ3, δ, and ϵ .

Mode of Action

CK1-IN-1 interacts with its targets by inhibiting the kinase activity of CK1 . This inhibition can lead to changes in the phosphorylation state of key regulatory molecules involved in cell cycle, transcription and translation, the structure of the cytoskeleton, cell-cell adhesion, and receptor-coupled signal transduction .

Biochemical Pathways

CK1-IN-1 affects several biochemical pathways. It is a main component of the Wnt/β-catenin signaling pathway . CK1α phosphorylates β-catenin as part of the β-catenin destruction complex for subsequent ubiquitination and proteasomal degradation . CK1α also targets p53 for degradation, which is mediated by murine double minute clone 2 (MDM2) and MDM4 . Additionally, CK1α positively regulates E2F-1, a transcription factor involved in cell cycle progression .

Pharmacokinetics

It is known that ck1-in-1 is an atp-competitive inhibitor, suggesting that it binds to the atp-binding site of ck1 to exert its inhibitory effect .

Result of Action

The molecular and cellular effects of CK1-IN-1’s action are diverse due to the wide range of processes regulated by CK1. By inhibiting CK1, CK1-IN-1 can alter cell cycle progression, apoptosis, DNA repair, and various signaling pathways . Dysregulation of CK1 has been linked to carcinogenesis and cancer progression, suggesting that CK1-IN-1 may have potential therapeutic applications in cancer treatment .

Action Environment

The action, efficacy, and stability of CK1-IN-1 can be influenced by various environmental factors. For instance, diverse signals, including metabotropic glutamate agonists, Wnts, and the AMPK pathway, can regulate the activity of CK1 through changes in C-terminal tail phosphorylation . Therefore, the cellular environment and signaling context can significantly impact the effectiveness of CK1-IN-1.

properties

IUPAC Name

4-[2-(1-fluoronaphthalen-2-yl)-4-(4-fluorophenyl)-1H-imidazol-5-yl]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H15F2N3/c25-18-8-5-16(6-9-18)22-23(17-11-13-27-14-12-17)29-24(28-22)20-10-7-15-3-1-2-4-19(15)21(20)26/h1-14H,(H,28,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUQAFIILJICJRR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2F)C3=NC(=C(N3)C4=CC=NC=C4)C5=CC=C(C=C5)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H15F2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-(1-Fluoronaphthalen-2-yl)-5-(4-fluorophenyl)-1H-imidazol-4-yl)pyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(2-(1-Fluoronaphthalen-2-yl)-5-(4-fluorophenyl)-1H-imidazol-4-yl)pyridine
Reactant of Route 2
Reactant of Route 2
4-(2-(1-Fluoronaphthalen-2-yl)-5-(4-fluorophenyl)-1H-imidazol-4-yl)pyridine
Reactant of Route 3
4-(2-(1-Fluoronaphthalen-2-yl)-5-(4-fluorophenyl)-1H-imidazol-4-yl)pyridine
Reactant of Route 4
Reactant of Route 4
4-(2-(1-Fluoronaphthalen-2-yl)-5-(4-fluorophenyl)-1H-imidazol-4-yl)pyridine
Reactant of Route 5
Reactant of Route 5
4-(2-(1-Fluoronaphthalen-2-yl)-5-(4-fluorophenyl)-1H-imidazol-4-yl)pyridine
Reactant of Route 6
Reactant of Route 6
4-(2-(1-Fluoronaphthalen-2-yl)-5-(4-fluorophenyl)-1H-imidazol-4-yl)pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.